molecular formula C21H23N5O3 B2925486 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine CAS No. 1421499-52-6

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine

Cat. No.: B2925486
CAS No.: 1421499-52-6
M. Wt: 393.447
InChI Key: SAZCKUUBLVTBPG-UHFFFAOYSA-N
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Description

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a pyrrole ring and a piperazine ring bearing a 2,3-dimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a cyclization reaction involving an appropriate precursor such as an amino acid or a nitrile.

    Attachment of the Piperazine Ring: The piperazine ring is attached to the pyridazine core through nucleophilic substitution reactions.

    Addition of the 2,3-Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine ring with 2,3-dimethoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Biochemistry: It is used as a probe to study biochemical pathways and mechanisms.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-17-7-5-6-16(20(17)29-2)21(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-3-4-11-24/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZCKUUBLVTBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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